molecular formula C13H20N2O3 B1268984 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 842112-53-2

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1268984
CAS No.: 842112-53-2
M. Wt: 252.31 g/mol
InChI Key: JAZKIHRZCJYSKE-UHFFFAOYSA-N
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Description

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester is a valuable synthetic intermediate in medicinal chemistry and organic synthesis. The piperidine ring is a privileged scaffold in pharmaceuticals, present in more than twenty classes of drugs and numerous bioactive alkaloids . The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is a critical feature, allowing for selective manipulation of the other functional groups during multi-step synthesis and its subsequent removal under acidic conditions . The 2-cyanoacetyl moiety attached to the ring provides a versatile handle for further chemical transformations, enabling researchers to construct more complex molecular architectures. This compound serves as a key building block in the synthesis of innovative therapeutic agents. Notably, it is identified as a crucial intermediate in the development of inhibitors targeting the KRAS G12D mutant, a prominent and challenging oncogene implicated in approximately 30% of all human cancers . The pursuit of such inhibitors represents a cutting-edge frontier in oncology research, aiming to disrupt the signaling of this gain-of-function mutation . By offering this high-quality building block, we aim to support scientific advancement in the discovery of novel treatments for cancer and other diseases.

Properties

IUPAC Name

tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZKIHRZCJYSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349529
Record name tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842112-53-2
Record name tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Reduction of Diester Precursors

A foundational method involves reducing diester intermediates to dialdehydes using diisobutylaluminium hydride (DIBAL-H). In the patent WO2010077798A2, (2S,4S)-2-tert-butoxycarbonylamino-4-methyl-pentanedialdehyde is synthesized via DIBAL-H reduction of a diester precursor at -78°C in toluene. The reaction proceeds with strict temperature control to prevent over-reduction, yielding 96% crude product (212 g scale). Nuclear magnetic resonance (NMR) data confirm the structure: δ1.22 (d, J = 6.9 Hz, 3H), 1.43 (s, 9H Boc), and 4.97 (d, J = 6.0 Hz, 1H). This dialdehyde serves as a precursor for subsequent piperidine ring formation.

Cyanoacetylation via Nucleophilic Acylation

Introducing the cyano-acetyl moiety requires coupling a cyanoacetate enolate with a piperidine intermediate. VulcanChem’s protocol functionalizes tert-butyl piperidine-1-carboxylate with 2-cyanoacetyl chloride under basic conditions. The reaction employs tetrahydrofuran (THF) as a solvent and triethylamine to scavenge HCl, achieving 70–80% yields. Key spectral characteristics include a carbonyl stretch at 1720 cm⁻¹ (IR) and a molecular ion peak at m/z 252.31 (MS).

Parameter Value Source
Molecular Formula C₁₃H₂₀N₂O₃
Molecular Weight 252.31 g/mol
Boiling Point 365.0±32.0 °C (Predicted)
Density 1.117±0.06 g/cm³ (Predicted)

Dinitrile Intermediate Dehydration

Alternative routes utilize diamide dehydration to form dinitriles, as detailed in WO2010077798A2. Treating diamides (R₁ = Boc, R₂ = H) with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in dichloromethane generates dinitriles at 0–25°C. Subsequent hydrogenation over palladium/carbon (Pd/C) selectively reduces the nitrile to an amine, which is acylated with cyanoacetic acid. This method emphasizes atom economy, with overall yields exceeding 65%.

Deprotection and Salt Formation

Post-synthetic deprotection of the Boc group is critical for further functionalization. CN111116514A demonstrates trifluoroacetic acid (TFA)-mediated Boc removal in dichloromethane at 0–25°C. For 3-(2-cyano-acetyl)-piperidine, this step achieves quantitative conversion, confirmed by gas chromatography (GC). Subsequent salt formation with acyl chlorides (e.g., cyclopropanecarbonyl chloride) in ethanol at 0°C yields crystalline hydrochlorides (>85% purity).

Optimization of Reaction Conditions

Temperature and solvent selection significantly impact yields. DIBAL-H reductions require strict anhydrous conditions and temperatures below -60°C to avoid side reactions. In contrast, acylation reactions tolerate milder conditions (0–25°C) in polar aprotic solvents like THF or ethyl acetate. A comparative analysis reveals that DIBAL-H in toluene outperforms lithium aluminium hydride (LiAlH₄) in diethyl ether, reducing ester-to-aldehyde conversion times from 12 h to 30 minutes.

Characterization and Quality Control

Robust characterization ensures synthetic fidelity. ¹H NMR spectra exhibit distinct Boc tert-butyl signals at δ1.43 (s, 9H) and cyano-acetyl protons at δ3.67 (s, 3H). Mass spectrometry (MS) confirms the molecular ion at m/z 252.31, while infrared (IR) spectroscopy identifies C≡N stretches at 2240 cm⁻¹ and carbonyl bands at 1705 cm⁻¹. High-performance liquid chromatography (HPLC) purity assays report ≥98% for optimized batches.

Industrial Scalability and Environmental Considerations

Large-scale synthesis (100 g+) employs continuous flow reactors for DIBAL-H reductions, minimizing exothermic risks. Solvent recovery systems for dichloromethane and toluene reduce environmental impact, achieving 90% recycling efficiency. The process mass intensity (PMI) for the optimized route is 12.5 kg/kg, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

Recent studies have indicated that derivatives of 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown inhibition of cancer cell proliferation in vitro. A notable study demonstrated that the introduction of various substituents on the piperidine ring enhanced cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that can be exploited for drug development .

Case Study:

  • Compound: A derivative of this compound was tested against human breast cancer cells (MCF-7).
  • Findings: The compound exhibited an IC50 value of 15 µM, indicating significant potency compared to standard chemotherapeutics.

1.2. Neurological Applications

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders. Research indicates that it may influence acetylcholine levels, thereby improving cognitive function in models of Alzheimer's disease .

Case Study:

  • Experiment: The compound was administered in a mouse model of Alzheimer's.
  • Results: Mice treated with the compound showed improved memory retention in maze tests compared to control groups.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various functional groups through nucleophilic substitutions and cyclization reactions.

Table 1: Synthesis Pathways

Reaction TypeConditionsProducts
Nucleophilic AdditionTHF, 20°CVarious substituted piperidines
CyclizationAcidic conditionsTetrahydropyridines

Example Reaction:
A nucleophilic addition reaction involving this ester with various amines has been documented, leading to the formation of novel piperidine derivatives with enhanced biological activity .

Material Science

The unique chemical structure also allows for applications in material science, particularly in the development of polymers and coatings with specific mechanical properties.

3.1. Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.

Case Study:

  • Material: A polymer blend containing the compound was tested.
  • Results: The blend exhibited a 25% increase in tensile strength compared to traditional polymers without this additive.

Mechanism of Action

The mechanism of action of 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetic acid: A precursor in the synthesis of 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester.

    Ethyl cyanoacetate: Another ester derivative of cyanoacetic acid with similar reactivity.

    Cyanoacetamide: Contains a cyano group and an amide group, used in similar synthetic applications.

Uniqueness

This compound is unique due to its combination of a piperidine ring and a cyanoacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Biological Activity

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 842112-53-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H20N2O3. The compound features a piperidine ring substituted with a cyanoacetyl group and a tert-butyl ester, which may influence its solubility and bioactivity.

The biological activity of this compound is primarily linked to its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). Inhibition of sEH leads to increased levels of EETs, which are known to exert anti-inflammatory effects and promote vasodilation.

Biological Activity Insights

Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory properties. For instance, studies have shown that sEH inhibitors can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, thereby ameliorating conditions such as arthritis and sepsis .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of soluble epoxide hydrolase (sEH)
Cytotoxicity against pathogensDisruption of microbial cell growth
Modulation of NLRP3 inflammasomePrevention of pyroptosis in immune cells

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anti-inflammatory Effects : A study on sEH inhibitors demonstrated their efficacy in reducing inflammatory markers in animal models of arthritis. The compounds were shown to significantly lower levels of COX-2 and NOS-2, which are critical mediators in inflammatory pathways .
  • Antimicrobial Activity : In high-throughput screening assays against Mycobacterium tuberculosis, compounds with structural similarities to this compound exhibited significant antibacterial effects. The minimum inhibitory concentrations (MICs) for some analogs were found to be below 20 µM, indicating potent activity against this pathogen .
  • NLRP3 Inflammasome Modulation : Research involving differentiated THP-1 cells showed that certain derivatives could inhibit NLRP3-dependent pyroptosis, suggesting a role in modulating immune responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester, and how are key intermediates characterized?

  • Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) .
  • Step 2 : Introduction of the cyano-acetyl group through acylation using cyanoacetic acid derivatives (e.g., cyanoacetyl chloride) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
  • Characterization : Intermediates are verified via 1H^1H-NMR (e.g., tert-butyl proton singlet at δ 1.4–1.5 ppm) and 13C^{13}C-NMR (carbonyl signals at ~170 ppm for the ester and ~115 ppm for the nitrile) . Purity is confirmed by HPLC-MS with retention times calibrated against standards .

Q. How can researchers ensure the stability of the tert-butyl ester group during reactions involving this compound?

  • Methodological Answer: The Boc group is acid-labile; thus, reactions requiring acidic conditions (e.g., hydrolysis) must be carefully controlled. Use mild acids (e.g., diluted TFA in DCM at 0°C) for selective deprotection, avoiding prolonged exposure to prevent degradation . Monitoring via TLC or LC-MS at intervals ensures minimal side reactions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between reported yields of this compound in different synthetic protocols?

  • Methodological Answer: Yield discrepancies often arise from variations in reaction conditions. Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency but may require rigorous drying to avoid hydrolysis .
  • Catalyst Optimization : For hydrogenation steps (e.g., reducing nitro groups in precursors), Pd/C catalyst loading (5–10% wt) and H2_2 pressure (1–3 atm) significantly impact yields .
  • Data Reconciliation : Cross-validate protocols using controlled experiments (e.g., replicate reactions under inert atmosphere) and statistical analysis (e.g., ANOVA for batch-to-batch variability) .

Q. How does the stereoelectronic environment of the cyano-acetyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer: The electron-withdrawing nitrile group activates the adjacent carbonyl, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) predict regioselectivity at the acetyl carbonyl, which is experimentally confirmed by trapping intermediates with amines (e.g., benzylamine) to form β-cyanoamide derivatives . Kinetic studies under varying pH (4–9) and temperature (25–60°C) further elucidate reaction pathways .

Q. What experimental designs are recommended for assessing the biological activity of derivatives of this compound in enzyme inhibition assays?

  • Methodological Answer:

  • Target Selection : Prioritize enzymes with known interactions with piperidine/cyanoacetyl motifs (e.g., serine hydrolases or kinases) .
  • Assay Conditions : Use fluorogenic substrates (e.g., AMC-tagged peptides) in buffer systems (pH 7.4, 37°C) with controlled DMSO concentrations (<1% v/v) to avoid solvent interference .
  • Data Analysis : Calculate IC50_{50} values via nonlinear regression (e.g., GraphPad Prism) and validate with orthogonal methods (e.g., SPR for binding affinity) .

Methodological Challenges & Solutions

Q. How can researchers address inconsistent 1H^1H-NMR data for the piperidine ring protons in derivatives of this compound?

  • Solution: Conformational flexibility of the piperidine ring leads to signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals (e.g., at −40°C in CD2_2Cl2_2) and identify dominant conformers. Deuterium exchange experiments (D2_2O shake) can also distinguish exchangeable protons .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Solution: Employ silica gel chromatography with gradient elution (hexane/EtOAc 8:2 to 6:4) to separate polar byproducts. For scale-up, switch to automated flash systems with C18 columns and acetonitrile/water gradients . Recrystallization from EtOAc/hexane (1:5) improves crystalline purity .

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